REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[S:11]([O-])([O-:13])=[O:12].[Na+].[Na+]>ClS(O)(=O)=O.O.[OH-].[Na+]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[S:11]([OH:13])=[O:12] |f:1.2.3,6.7|
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Name
|
|
Quantity
|
476 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
1.9 kg
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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400 mL
|
Type
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solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
with stirring onto ice (10 litres)
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
was poured slowly
|
Type
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FILTRATION
|
Details
|
The resulting dark brown precipitate was filtered
|
Type
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CUSTOM
|
Details
|
pressed dry
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum desiccators over night
|
Type
|
CUSTOM
|
Details
|
was used without any further purification (770 g)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. (ice bath)
|
Type
|
CUSTOM
|
Details
|
remains under 25° C.
|
Type
|
ADDITION
|
Details
|
After the addition the mixture
|
Type
|
TEMPERATURE
|
Details
|
to warm back to room temperature
|
Type
|
WAIT
|
Details
|
left
|
Type
|
STIRRING
|
Details
|
stirring for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added to it (8 M, 0.5 L)
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered through a sintered funnel (number 3)
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was cooled to 0° C. (ice bath)
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
pressed dry
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum desiccator
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 213 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 31.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |